molecular formula C15H29N3O2 B1524633 Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate CAS No. 959237-16-2

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Cat. No. B1524633
M. Wt: 283.41 g/mol
InChI Key: AHAQZBVUGZUUMB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate is a compound with the empirical formula C17H26N2O2 . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The molecular weight of this compound is 290.40 . The SMILES string representation is O=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C .


Physical And Chemical Properties Analysis

This compound is a powder with a quality level of 100 . It is suitable for use as a linker reagent and contains a Boc-protected amine functional group . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • This compound is an essential intermediate in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, offering a pathway to access a wide range of biologically relevant molecules from a common precursor with good yield and stereoselectivity (J. Marin et al., 2004).
  • It plays a crucial role in the preparation of small molecule anticancer drugs, demonstrating its importance in the development of novel therapeutic agents (Binliang Zhang et al., 2018).

Intermediate for Advanced Organic Synthesis

  • The compound is used to synthesize intermediates for crizotinib, highlighting its application in creating biologically active compounds and the synthesis of pharmaceuticals (D. Kong et al., 2016).
  • It serves as a new scaffold for the preparation of substituted piperidines through regioselective ring-opening, demonstrating its utility in the synthesis of diverse molecular frameworks (Rianne A. G. Harmsen et al., 2011).

Versatility in Chemical Synthesis

  • The compound is a key intermediate in the synthesis of Vandetanib, showing its contribution to the development of targeted cancer therapies (Min Wang et al., 2015).
  • It is utilized in X-ray crystallography studies for the synthesis of structurally complex molecules, providing insights into molecular structures and interactions (C. Didierjean et al., 2004).

Safety And Hazards

This compound is classified as a Combustible Solid . It does not have a flash point . It is harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

Given its role in PROTAC development, future research may focus on optimizing its structure to improve the efficiency of targeted protein degradation. This could involve modifying the linker to enhance ternary complex formation or adjusting its properties to improve drug-like characteristics .

properties

IUPAC Name

tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-6-13(7-11-18)17-8-4-12(16)5-9-17/h12-13H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQZBVUGZUUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697035
Record name tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

CAS RN

959237-16-2
Record name tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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